N-butyl-1,3-thiazolidine-4-carboxamide

Descripción

Propiedades

Fórmula molecular |

C8H16N2OS |

|---|---|

Peso molecular |

188.29 g/mol |

Nombre IUPAC |

N-butyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C8H16N2OS/c1-2-3-4-9-8(11)7-5-12-6-10-7/h7,10H,2-6H2,1H3,(H,9,11) |

Clave InChI |

YZOKOLRCMJYJFW-UHFFFAOYSA-N |

SMILES canónico |

CCCCNC(=O)C1CSCN1 |

Origen del producto |

United States |

An In-depth Technical Guide to N-butyl-1,3-thiazolidine-4-carboxamide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-1,3-thiazolidine-4-carboxamide is a derivative of the versatile thiazolidine-4-carboxylic acid scaffold, a heterocyclic motif of significant interest in medicinal chemistry. While direct research on this specific molecule is limited, its structural features suggest potential for a range of biological activities, drawing parallels from the broader class of thiazolidine-4-carboxamides and thiazolidin-4-ones. This guide provides a comprehensive overview of N-butyl-1,3-thiazolidine-4-carboxamide, including its chemical structure, predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential therapeutic applications based on the established bioactivities of related compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar molecules.

Introduction: The Thiazolidine Scaffold in Drug Discovery

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] This five-membered heterocyclic system, containing a sulfur and a nitrogen atom, offers a unique three-dimensional structure that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[3][4] Derivatives of thiazolidine-4-carboxylic acid, in particular, have garnered significant attention due to their wide-ranging therapeutic potential, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][5][6] The carboxamide functional group at the 4-position provides an additional point for molecular diversification and can play a crucial role in target binding and pharmacokinetic properties.

This guide focuses on a specific derivative, N-butyl-1,3-thiazolidine-4-carboxamide, providing a detailed analysis of its chemical nature and a prospective look into its potential as a lead compound in drug discovery programs.

Chemical Structure and Physicochemical Properties

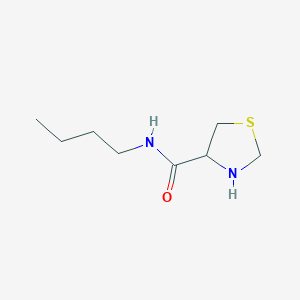

The chemical structure of N-butyl-1,3-thiazolidine-4-carboxamide consists of a central 1,3-thiazolidine ring with a carboxamide group at the 4-position, which is N-substituted with a butyl group.

Molecular Formula: C₈H₁₆N₂OS[7]

SMILES: CCCCNC(=O)C1CSCN1[7]

InChI: InChI=1S/C8H16N2OS/c1-2-3-4-9-8(11)7-5-12-6-10-7/h7,10H,2-6H2,1H3,(H,9,11)[7]

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 188.29 g/mol | PubChem |

| Monoisotopic Mass | 188.09833 Da | [7] |

| XlogP | 0.9 | [7] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 58.2 Ų | PubChem |

| Predicted Collision Cross Section ([M+H]⁺) | 143.3 Ų | [7] |

These predicted properties suggest that N-butyl-1,3-thiazolidine-4-carboxamide possesses good "drug-likeness" characteristics, including a relatively low molecular weight and a balanced lipophilicity (XlogP), which are often associated with favorable oral bioavailability.

Synthesis of N-butyl-1,3-thiazolidine-4-carboxamide: A Proposed Experimental Protocol

A specific, validated synthesis protocol for N-butyl-1,3-thiazolidine-4-carboxamide is not currently published in peer-reviewed literature. However, based on established methods for the synthesis of N-substituted carboxamides from carboxylic acids and the general chemistry of thiazolidine derivatives, a plausible and robust synthetic route can be proposed.[8] The following protocol outlines a two-step process starting from the commercially available L-thiazolidine-4-carboxylic acid.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid moiety of L-thiazolidine-4-carboxylic acid needs to be activated to facilitate amide bond formation. A common and effective method is the conversion to an acyl chloride.

Materials:

-

L-thiazolidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and hotplate

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend L-thiazolidine-4-carboxylic acid in anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) to the suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude thiazolidine-4-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Bond Formation

The activated acyl chloride is then reacted with n-butylamine to form the desired N-butyl-1,3-thiazolidine-4-carboxamide.

Materials:

-

Thiazolidine-4-carbonyl chloride (from Step 1)

-

n-Butylamine

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude thiazolidine-4-carbonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

In a separate flask, dissolve n-butylamine (approximately 1.1 equivalents) and triethylamine (approximately 1.5 equivalents) in anhydrous DCM.

-

Slowly add the n-butylamine solution to the acyl chloride solution at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-butyl-1,3-thiazolidine-4-carboxamide.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the butyl group and the integrity of the thiazolidine ring.[9]

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the amide and the N-H bond.[2]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[5]

Potential Biological Activities and Therapeutic Applications

While no specific biological data for N-butyl-1,3-thiazolidine-4-carboxamide has been reported, the extensive research on related thiazolidine derivatives provides a strong basis for predicting its potential therapeutic applications.

Anti-Inflammatory and Antioxidant Activity

Many thiazolidin-4-one derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[4][5] The mechanism of anti-inflammatory action is often linked to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[5] The thiazolidine ring itself is associated with antioxidant effects, and the introduction of various substituents can enhance this activity.[5] It is plausible that N-butyl-1,3-thiazolidine-4-carboxamide could exhibit similar properties, making it a candidate for development as a novel anti-inflammatory agent with a potentially favorable safety profile.

Antimicrobial and Antifungal Activity

The thiazolidinone scaffold is a well-established pharmacophore in the design of antimicrobial and antifungal agents.[8][10] These compounds have shown activity against a broad spectrum of bacteria and fungi. The mechanism of action can vary, but some derivatives are known to inhibit essential bacterial enzymes.[8] The N-butyl substituent on the carboxamide of the target molecule could influence its membrane permeability and interaction with microbial targets.

Antiviral Activity

Recent studies have highlighted the potential of thiazolidine-4-carboxylic acid derivatives as inhibitors of viral enzymes. For instance, novel derivatives have been synthesized and shown to be effective inhibitors of influenza neuraminidase, an essential enzyme for viral replication.[11] This suggests that N-butyl-1,3-thiazolidine-4-carboxamide could be explored for its potential antiviral activity against influenza and other viruses.

Anticancer Activity

A growing body of evidence supports the anticancer potential of thiazolidinone derivatives.[1] These compounds have been shown to induce apoptosis in cancer cells through various mechanisms. While the specific targets are often cell-line dependent, the versatility of the thiazolidine scaffold allows for the design of compounds with selective cytotoxicity towards cancer cells.

Proposed Mechanism of Action: A Hypothetical Signaling Pathway

Given the lack of specific mechanistic data for N-butyl-1,3-thiazolidine-4-carboxamide, we can propose a hypothetical mechanism of action based on the known activities of related compounds. For instance, if the compound were to exhibit anti-inflammatory effects, a plausible pathway would involve the inhibition of pro-inflammatory signaling cascades.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by N-butyl-1,3-thiazolidine-4-carboxamide.

This diagram illustrates a potential mechanism where the compound could inhibit the IKK complex, thereby preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This would lead to a reduction in the expression of pro-inflammatory genes and the production of inflammatory mediators. It is crucial to emphasize that this is a speculative pathway that requires experimental validation.

Future Directions and Conclusion

N-butyl-1,3-thiazolidine-4-carboxamide represents an intriguing yet understudied molecule within the broader family of biologically active thiazolidine derivatives. While direct experimental data remains elusive, the structural analogy to well-characterized compounds suggests a high probability of interesting biological activities.

Future research should focus on:

-

Validated Synthesis and Characterization: The development and publication of a detailed and reproducible synthetic protocol, along with comprehensive spectroscopic and crystallographic characterization.

-

In Vitro Biological Screening: A broad-based screening of the compound against a panel of targets related to inflammation, microbial infections, viral replication, and cancer cell proliferation.

-

Mechanism of Action Studies: Upon identification of a significant biological activity, detailed mechanistic studies should be undertaken to identify the molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the N-alkyl chain and substitutions on the thiazolidine ring to establish clear SAR.

References

- Synthesis and NMR studies of thiazolidine-4-carboxylic acid derivatives containing a nitro ester function. Scilit. Accessed March 7, 2026.

- Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules. 2014.

- Biological Activities of Thiazolidine - A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2013.

- (2S,4S)-2-tert-butyl-3-formyl-thiazolidine-4-carboxylic acid methyl ester. SpectraBase. Accessed March 7, 2026.

- Synthesis and Biological Applications of Thiazolidinone. IntechOpen. 2023.

- Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. 2021.

- The Reaction of 1,3-Thiazolidine-4-Carboxylic Acid with Salicylaldehydes: A Technical Guide. Benchchem. 2024.

- Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules. 2014.

- N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride. PubChem. Accessed March 7, 2026.

- Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry. 2025.

- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. 2018.

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. 2021.

- Spectroscopy of Carboxylic Acid Deriv

- Chapter 9.

- Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research. 2013.

- Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules. 2023.

- Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Arabian Journal of Chemistry. 2017.

- N-acetyl-thiazolidine-4-carboxylic acid. Sigma-Aldrich. Accessed March 7, 2026.

Sources

- 1. Synthesis and Biological Applications of Thiazolidinone | IntechOpen [intechopen.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. PubChemLite - N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride (C8H16N2OS) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-butyl-1,3-thiazolidine-4-carboxamide Hydrochloride (CAS 1251923-14-4) and its Analogs

Disclaimer: Specific experimental data for CAS 1251923-14-4, N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride, is not available in the public domain as of the writing of this guide. This document provides a comprehensive technical framework based on established knowledge of the broader class of thiazolidinone and thiazolidine-4-carboxamide derivatives. The methodologies and potential applications described herein are intended to serve as an authoritative guide for researchers and drug development professionals investigating this specific molecule and its structural analogs.

Introduction: The Thiazolidinone Core in Modern Drug Discovery

The thiazolidinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3] This five-membered ring, containing a sulfur atom, a nitrogen atom, and a carbonyl group, is a versatile pharmacophore that can be readily functionalized at multiple positions to modulate its physicochemical properties and biological targets.[1][3] Thiazolidinone derivatives have been extensively investigated and have shown significant potential as antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic agents.[4][5][6][7][8]

This guide focuses on the specific derivative, N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride. While this exact compound is not well-documented, its structure suggests a molecule designed to leverage the therapeutic potential of the thiazolidine ring. The N-butyl substituent introduces lipophilicity, which can influence cell permeability and target engagement, while the carboxamide linkage is a common feature in many bioactive molecules, contributing to hydrogen bonding interactions with biological targets. This document will provide a robust, scientifically-grounded framework for the synthesis, characterization, and potential biological evaluation of this compound, drawing from the extensive literature on its chemical class.

Chemical Identity and Predicted Physicochemical Properties

The foundational step in investigating any novel compound is to establish its chemical identity and predict its properties, which guide experimental design.

| Property | Predicted Value / Information | Source |

| Compound Name | N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride | - |

| CAS Number | 1251923-14-4 | - |

| Molecular Formula | C₈H₁₇ClN₂OS | Calculated |

| Molecular Weight | 224.75 g/mol | Calculated |

| Chemical Structure | (See Figure 1) | - |

| Physical Form | Expected to be a crystalline solid or powder, typical for hydrochloride salts. | General Knowledge |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and DMSO. | General Knowledge |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. | [9] |

Figure 1: Chemical Structure of N-butyl-1,3-thiazolidine-4-carboxamide Hydrochloride

A 2D representation of the molecule.

Synthesis and Purification Protocol

The synthesis of N-substituted-1,3-thiazolidine-4-carboxamides typically involves a multi-step process. A plausible and efficient pathway for the target compound is outlined below. This protocol is a well-established method for forming the thiazolidine ring and subsequent amidation.[10][11]

Proposed Synthetic Pathway

The synthesis can be logically approached in two main stages:

-

Formation of the Thiazolidine-4-carboxylic acid core: This is achieved through the condensation of L-cysteine with an appropriate aldehyde. For the unsubstituted C2 position, formaldehyde is the reagent of choice.

-

Amidation: The resulting carboxylic acid is then coupled with n-butylamine to form the desired carboxamide, followed by conversion to its hydrochloride salt.

Diagram 1: Proposed Synthesis Workflow

A logical flow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,3-Thiazolidine-4-carboxylic acid

-

Dissolve L-cysteine (1.0 eq) in a 1:1 mixture of water and ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add an aqueous solution of formaldehyde (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume under vacuum. The product will often precipitate and can be collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of N-butyl-1,3-thiazolidine-4-carboxamide

-

Suspend 1,3-thiazolidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) to the suspension and stir for 30 minutes at 0 °C.

-

Add n-butylamine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified N-butyl-1,3-thiazolidine-4-carboxamide in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of HCl in diethyl ether or dioxane (1.1 eq) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

| Analytical Technique | Expected Observations for the Thiazolidinone Class |

| ¹H NMR | - Signals for the n-butyl group (triplet for CH₃, multiplets for CH₂ groups). - A characteristic signal for the proton at the C4 position of the thiazolidine ring. - Signals for the methylene protons at C2 and C5 of the ring. - A broad signal for the amide N-H proton. |

| ¹³C NMR | - Resonances corresponding to the four distinct carbons of the n-butyl group. - A signal for the carbonyl carbon of the amide. - Signals for the C2, C4, and C5 carbons of the thiazolidine ring.[12] |

| FTIR (cm⁻¹) | - A strong absorption band for the C=O stretch of the amide group (typically 1640-1680 cm⁻¹). - N-H stretching vibration (around 3300 cm⁻¹). - C-H stretching bands for the alkyl groups.[13][14] |

| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ corresponding to the free base should be observed in ESI-MS.[15][16] |

| HPLC | - A single major peak indicating the purity of the compound on a suitable column (e.g., C18) with an appropriate mobile phase.[17][18] |

Potential Biological Activities and Therapeutic Applications

The thiazolidinone scaffold is a cornerstone in the development of various therapeutic agents.[3] While the specific activity of CAS 1251923-14-4 is unknown, its structural features suggest it could be investigated for several biological effects based on extensive research on analogous compounds.

Diagram 2: Potential Therapeutic Areas for Thiazolidinone Derivatives

A summary of documented biological activities of the thiazolidinone class.

Antimicrobial Activity

Thiazolidinone derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][8][19] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. The N-butyl group in the target compound could enhance its ability to penetrate bacterial cell membranes.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of thiazolidinones against a variety of human cancer cell lines, including breast, lung, colon, and leukemia.[5][20][21][22] These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms, such as the inhibition of protein kinases or topoisomerases.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinone derivatives is well-documented.[6][23][24] They can exert their effects by inhibiting key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.[24]

Safety, Handling, and Storage

As a novel chemical entity, N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride must be handled with the appropriate precautions for a research chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the compound.[2][9][25]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2][9]

-

Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and secure location.[9][26] It should be stored away from incompatible materials such as strong oxidizing agents.[9]

-

Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cleaning up chemical spills. Dispose of all chemical waste in accordance with institutional and local regulations.[2][26]

-

Safety Data Sheet (SDS): A comprehensive SDS should be authored upon synthesis, detailing all known and predicted hazards, handling procedures, and emergency measures.[2]

Conclusion and Future Directions

While N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride (CAS 1251923-14-4) remains an uncharacterized molecule in the scientific literature, its core structure belongs to the highly promising thiazolidinone class of compounds. This guide provides a comprehensive, technically sound framework for its synthesis, characterization, and potential biological evaluation. The protocols and insights presented herein, grounded in the extensive research on related analogs, offer a clear path forward for researchers to unlock the potential of this novel chemical entity. Future work should focus on the successful synthesis and purification of the compound, followed by a thorough analytical characterization to confirm its structure. Subsequently, systematic screening for antimicrobial, anticancer, and anti-inflammatory activities would be a logical progression to determine its therapeutic potential.

References

- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). [Source URL not available]

- Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. Oriental Journal of Chemistry. (URL not available)

- Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives.

- Synthesis and Anticancer Activity of Novel Nonfused Bicyclic Thiazolidinone Derivatives. (2009). [Source URL not available]

- Safety First: Best Practices for Handling Research Chemicals. (2025). [Source URL not available]

- Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Deriv

- FTIR spectra data (wave number ύ) cm -1 of the thiazolidinone derivatives (IX) a-e ….

- Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. Semantic Scholar.

- Life-Changing Safety Tips for Handling Labor

- Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. PubMed. (2011).

- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). [Source URL not available]

- Synthesis and antiinflammatory properties of some novel thiazolidinones and imidazolidinones derived from 4-(3-phenyl-4(3H)-quinazolinon-2-yl)-3-thiosemicarbazone. PubMed.

- Synthesis and antimicrobial activity of novel thiazolidinones. Semantic Scholar.

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. (2022).

- Exploration of Antioxidant, Anti-inflammatory and Anticancer Potential of Substituted 4-Thiazolidinone Derivatives: Synthesis, Biological Evaluation and Docking Studies. Taylor & Francis. (2022).

- Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Deriv

- Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). [Source URL not available]

- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024). [Source URL not available]

- Synthesis, characterization and evaluation of anticancer activity of some novel 4-thiazolidinone derivatives.

- Thiazolidinone and Anti-inflammatory: Significance and symbolism. (2025). [Source URL not available]

- The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. PMC.

- Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Taylor & Francis. (2022).

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.

- 5 Safety Measures to Take When Handling Chemicals. [Source URL not available]

- A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines. SciSure. (2023).

- Design, Synthesis and Evaluation of Thiazolidines deriv

- Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation.

- Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.

- New Dipeptides Containing Thiazolidine-4-carboxylic Acid Derivatives : Synthesis and Characterization Using NMR Techniques and X-Ray D

- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths an. (2024). [Source URL not available]

- Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. (2022).

- Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. Semantic Scholar.

- New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study.

- Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. Journal of Biomedicine and Biochemistry. (2025).

- Development and Validation of an HPLC/MS/MS Method for Determining the Thiazolidinone PG15 in Rat Plasma.

- The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps....

- Preparation,Characterization And Biological Activity Of Some New Amides From Thiazolidine-4-carboxylic Acid. Journal of Kufa for Chemical Sciences. (2023).

- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. PMC.

- Synthesis of Thiazolidinedione Compound Library. MDPI. (2022).

- Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. Scilit.

- Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies.

- SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIV

- X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society.

- Synthesis and Biological Applications of Thiazolidinone. IntechOpen. (2023).

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 10. New Dipeptides Containing Thiazolidine-4-carboxylic Acid Derivatives : Synthesis and Characterization Using NMR Techniques and X-Ray Data [jstage.jst.go.jp]

- 11. journal.uokufa.edu.iq [journal.uokufa.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemmethod.com [chemmethod.com]

- 15. helios.eie.gr [helios.eie.gr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. galaxypub.co [galaxypub.co]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. Synthesis, characterization and evaluation of anticancer activity of some novel 4-thiazolidinone derivatives | International Journal of Current Research [journalcra.com]

- 23. Synthesis and antiinflammatory properties of some novel thiazolidinones and imidazolidinones derived from 4-(3-phenyl-4(3H)-quinazolinon-2-yl)-3-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. fortussafety.nz [fortussafety.nz]

- 26. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

Thiazolidine-4-Carboxamide Derivatives: A Comprehensive Guide to Synthesis, Mechanisms, and Medicinal Chemistry Applications

Executive Summary

Thiazolidine-4-carboxamide derivatives have emerged as highly versatile scaffolds in modern medicinal chemistry. Structurally characterized by a five-membered saturated ring containing a thioether group at position 1 and an amine group at position 3, these heterocyclic compounds offer a unique three-dimensional conformation that mimics various biological substrates . This whitepaper provides an in-depth technical analysis of their pharmacological mechanisms, quantitative biological efficacy, and the causal logic behind their synthetic protocols.

Pharmacological Significance & Mechanisms of Action

The structural plasticity of the thiazolidine nucleus allows for diverse substitutions at the C2 and C4 positions, driving target-specific biological activities.

Tyrosinase Inhibition and Antioxidant Activity

Derivatives of 2,4-substituted thiazolidine share significant structural homology with the natural substrates of tyrosinase enzymes. By acting as competitive inhibitors, they bind to the active site of tyrosinase, effectively blocking the enzyme's ability to catalyze the oxidation of tyrosine, thereby halting the biosynthesis of melanin . Molecular docking studies (PDB ID: 2Y9X) reveal that this inhibition is primarily driven by strong hydrogen bonding and hydrophobic interactions, achieving binding affinities as high as −8.4 Kcal/mol .

Anticancer Properties via GPCR Antagonism

In oncology, 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAAs) have been engineered as structural analogs of lysophosphatidic acid (LPA), incorporating a lipid chain to mimic the endogenous ligand . By competitively binding to guanine-binding protein-coupled receptors (GPCRs), ATCAAs disrupt the downstream signaling cascades that are critical for the proliferation and survival of prostate cancer and melanoma cells .

Antiviral Efficacy

Recent screening campaigns have identified heterocyclic carboxamide derivatives as potent anti-norovirus agents. Structure-activity relationship (SAR) studies indicate that halogen substitutions on the heterocyclic scaffold drastically enhance their ability to inhibit intracellular viral replication [[1]]([Link]).

Dual mechanistic pathways of TCAAs targeting tyrosinase and GPCR signaling.

Quantitative Biological Data

The following table synthesizes the biological efficacy of key thiazolidine-4-carboxamide derivatives across various therapeutic targets:

| Compound Class / Derivative | Target / Disease | Activity Metric | Value | Reference |

| Compound 3c (TCAA) | Mushroom Tyrosinase | IC50 | 16.5 ± 0.37 µM | |

| Compound 3d (TCAA) | DPPH Free Radical | IC50 | 18.17 µg/mL | [[2]]([Link]) |

| ATCAA-1 Derivatives | Prostate Cancer Cells | Average IC50 | 0.7 - 1.0 µM | |

| ATCAA-1 Derivatives | Melanoma Cells | Average IC50 | 1.8 - 2.6 µM | |

| Heterocyclic carboxamide 1 | Norovirus | EC50 | 37 µM | |

| Hybrid compound 4b | Norovirus | EC50 | 0.53 µM |

Experimental Workflows & Self-Validating Protocols

The synthesis of thiazolidine-4-carboxamides relies on a robust two-step protocol: cyclization followed by amidation. As a Senior Application Scientist, I emphasize not just the steps, but the physicochemical causality behind each reagent choice to ensure high yield and stereochemical integrity.

Step 1: Synthesis of the Thiazolidine Nucleus (Cyclization)

Causality & Design Choices: L-cysteine is utilized as the foundational building block because it provides both a thiol and an amine group necessary for cyclization, while inherently retaining the critical stereocenter at C4. Because L-cysteine is supplied as a hydrochloride monohydrate salt to prevent thiol oxidation, sodium bicarbonate (

Methodology:

-

Dissolve 6.2 mmol of L-cysteine hydrochloride monohydrate in 100 mL of distilled water.

-

Add 6.2 mmol of

under continuous stirring until effervescence ceases. -

Prepare a separate solution of 6.2 mmol of the respective substituted benzaldehyde in 100 mL of ethanol.

-

Add the benzaldehyde solution dropwise to the aqueous L-cysteine mixture.

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

Filter the resulting white precipitates, wash thoroughly with water and ethanol, and dry in a vacuum desiccator.

Self-Validation Checkpoint: Before proceeding, validate the intermediate via

Step 2: Carboxamide Coupling (Amidation)

Causality & Design Choices: To couple the carboxylic acid with an amine, EDC.HCl is used to form an active O-acylisourea intermediate. However, this intermediate is highly unstable and prone to rearrangement into an inactive N-acylurea. The addition of DMAP (4-Dimethylaminopyridine) is critical; it acts as a potent nucleophilic catalyst that rapidly reacts with the O-acylisourea to form a highly reactive, yet stable, acylpyridinium intermediate. This mechanistic detour suppresses racemization at the C4 stereocenter and drives the amidation forward, even with sterically hindered amines .

Methodology:

-

Dissolve 0.98 mmol of the synthesized 2-(substituted phenyl) thiazolidine-4-carboxylic acid in 2 mL of anhydrous dichloromethane (DCM).

-

Add 1.12 mmol of the target amine, 1.09 mmol of DMAP, and 1.08 mmol of EDC.HCl to the solution.

-

Stir continuously for 4 to 24 hours at room temperature.

-

Upon completion, the reaction typically yields a hard gel (due to the aggregation of the product and the water-soluble urea byproduct from EDC).

-

Wash this gel-type product extensively with methanol and water to precipitate the purified powder .

Self-Validation Checkpoint: Confirm the final product via IR spectroscopy by looking for the presence of the amide C=O stretch around 1650

Stepwise synthesis of Thiazolidine-4-carboxamide derivatives via cyclization and amidation.

References

-

Zargaham, M. K., et al. "Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives." Pharmaceuticals (Basel), 2023. URL:[Link]

-

Lu, Y., et al. "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships." Journal of Medicinal Chemistry / PMC, 2009. URL:[Link]

-

Takahashi, M., et al. "Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents." Chemical and Pharmaceutical Bulletin (J-Stage), 2020. URL:[Link]

- "Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof." Google Patents, WO2005049591A1, 2005.

Sources

- 1. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]

- 2. Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Framework for Determining the Organic Solvent Solubility of N-butyl-1,3-thiazolidine-4-carboxamide for Pharmaceutical Development

An In-Depth Technical Guide

Abstract

N-butyl-1,3-thiazolidine-4-carboxamide belongs to the thiazolidinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its association with a wide array of biological activities.[1][2][3][4][5] The development of any new chemical entity into a viable drug product is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability, formulation feasibility, and processability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of N-butyl-1,3-thiazolidine-4-carboxamide in various organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles, predictive analysis, and detailed experimental protocols necessary to generate this crucial dataset.

Introduction: The Significance of the Thiazolidinone Core

The 1,3-thiazolidin-4-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[4][6] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4] N-butyl-1,3-thiazolidine-4-carboxamide, as a member of this class, represents a potential candidate for further investigation. However, before any meaningful biological evaluation or formulation development can occur, a thorough understanding of its solubility is paramount. Solubility dictates the choice of solvents for synthesis, purification, and crystallization, and is a critical factor in designing formulations for preclinical and clinical studies. This guide provides the necessary theoretical and practical foundation for researchers to establish the solubility profile of this compound.

Physicochemical Profile and Solubility Predictions

While experimental data is scarce, we can leverage computational predictions to form an initial hypothesis about the solubility of N-butyl-1,3-thiazolidine-4-carboxamide.

Table 1: Predicted Physicochemical Properties of N-butyl-1,3-thiazolidine-4-carboxamide

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂OS | PubChem[7] |

| Molecular Weight | 188.29 g/mol | PubChem[7] |

| XlogP (Predicted) | 0.9 | PubChem[7] |

| Hydrogen Bond Donors | 2 | Inferred from structure |

| Hydrogen Bond Acceptors | 3 | Inferred from structure |

-

Analysis of Structure: The molecule possesses a polar thiazolidine ring with a secondary amine (hydrogen bond donor and acceptor), a thioether group (polar), and an amide linkage (hydrogen bond donor and acceptor). The N-butyl group is a nonpolar aliphatic chain.

-

XlogP Prediction: The predicted XlogP of 0.9 suggests that the compound has a relatively balanced hydrophilic-lipophilic character.[7] This value indicates it is not excessively lipophilic, suggesting it may have some solubility in both polar and moderately nonpolar solvents.

-

Hydrogen Bonding: The presence of both hydrogen bond donors and acceptors implies that the molecule can interact favorably with protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO).

Based on this profile, we can hypothesize that N-butyl-1,3-thiazolidine-4-carboxamide will exhibit moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding, and lower solubility in purely nonpolar (hydrocarbon) solvents.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the guiding concept for predicting solubility.[8] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide and secondary amine groups of the target molecule. This strong interaction is expected to promote solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors. They should effectively solvate the polar regions of the molecule, leading to good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. While the butyl chain offers a site for nonpolar interactions, the highly polar thiazolidine-carboxamide head group will likely limit solubility in these solvents.

Experimental Protocol for Solubility Determination

A robust and reproducible method is essential for generating reliable solubility data. The isothermal shake-flask method is a widely accepted standard for determining equilibrium solubility.[9]

Materials and Equipment

-

N-butyl-1,3-thiazolidine-4-carboxamide (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Recommended Solvent Selection

A range of solvents should be tested to build a comprehensive profile.

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Polar Aprotic: Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)

-

Nonpolar: Toluene, Heptane or Hexane

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid N-butyl-1,3-thiazolidine-4-carboxamide to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.[9][10]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution has reached saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature, permitting the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (often the same solvent or mobile phase for HPLC) to bring the concentration within the linear range of the analytical method. A precise dilution factor is critical for an accurate final calculation.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Workflow Visualization

Caption: A flowchart of the shake-flask method for solubility.

Data Presentation and Interpretation

The results should be compiled into a clear and concise table to allow for easy comparison across different solvents. The data will reveal the relationship between solvent properties and the compound's solubility, validating or refuting the initial hypotheses.

Table 2: Hypothetical Solubility Data for N-butyl-1,3-thiazolidine-4-carboxamide at 25 °C (Note: This data is for illustrative purposes only and does not represent experimental results.)

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | > 200 | > 1.06 |

| Ethanol | 24.5 | 150 | 0.80 | |

| Isopropanol | 19.9 | 85 | 0.45 | |

| Polar Aprotic | DMSO | 46.7 | > 200 | > 1.06 |

| Acetonitrile | 37.5 | 110 | 0.58 | |

| Ethyl Acetate | 6.0 | 40 | 0.21 | |

| Nonpolar | Toluene | 2.4 | < 5 | < 0.03 |

| Heptane | 1.9 | < 1 | < 0.005 |

This illustrative table demonstrates a solubility trend where the compound is highly soluble in polar solvents and poorly soluble in nonpolar solvents, which aligns with our theoretical predictions. Such data is invaluable for selecting appropriate solvent systems for purification, formulation, and analytical method development.

Conclusion

Determining the solubility of N-butyl-1,3-thiazolidine-4-carboxamide in a range of organic solvents is a foundational step in its journey from a chemical entity to a potential therapeutic agent. While direct solubility data is not yet available in the literature, this guide provides the essential theoretical background and a detailed, practical framework for any research or drug development professional to generate this critical information. By applying the principles of physicochemical prediction and executing robust experimental protocols like the shake-flask method, scientists can build the comprehensive solubility profile needed to advance the development of this and other promising thiazolidinone derivatives.

References

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Kuntz, K., et al. Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride. [Link]

-

PubChem. 2-(1,2,3,4-Tetrahydroxybutyl)-4-thiazolidinecarboxylic acid. [Link]

-

Journal of Chemical and Pharmaceutical Research. Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. [Link]

-

Popa, M., et al. (2015). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules. [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. [Link]

-

Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]

-

DrugBank Online. Thiazolidine-4-Carboxylic Acid. [Link]

-

Vasile, C., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Molecules. [Link]

-

IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone. [Link]

-

Stefańska, J., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]

-

ResearchGate. Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Applications of Thiazolidinone | IntechOpen [intechopen.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 7. PubChemLite - N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride (C8H16N2OS) [pubchemlite.lcsb.uni.lu]

- 8. chem.ws [chem.ws]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

The Synthesis of N-butyl-1,3-thiazolidine-4-carboxamide: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthetic pathway to N-butyl-1,3-thiazolidine-4-carboxamide, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a logical and efficient two-step process, beginning with the formation of the core heterocyclic structure, 1,3-thiazolidine-4-carboxylic acid, followed by the crucial amide bond formation with n-butylamine. This document emphasizes the rationale behind the chosen synthetic strategy and provides detailed, field-proven experimental protocols.

Introduction: The Significance of the Thiazolidine Scaffold

Thiazolidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The thiazolidine ring system serves as a versatile scaffold in the design of novel therapeutic agents, with applications ranging from antimicrobial and antiviral to anticancer and antidiabetic drugs. The target molecule of this guide, N-butyl-1,3-thiazolidine-4-carboxamide, incorporates this key heterocycle, functionalized with a butylamide group, which can modulate its physicochemical properties and biological interactions.

The synthetic approach detailed herein is predicated on established and reliable chemical transformations, ensuring a high degree of reproducibility and scalability.

Synthetic Strategy: A Two-Step Approach

The synthesis of N-butyl-1,3-thiazolidine-4-carboxamide is most effectively achieved through a two-step sequence:

-

Step 1: Synthesis of 1,3-Thiazolidine-4-carboxylic Acid. This initial step involves the condensation of L-cysteine with formaldehyde to construct the thiazolidine ring.

-

Step 2: Amide Coupling. The carboxylic acid functionality of the thiazolidine derivative is then coupled with n-butylamine to form the final amide product. This step is facilitated by the use of a carbodiimide coupling agent.

Caption: Overall synthetic workflow for N-butyl-1,3-thiazolidine-4-carboxamide.

Part 1: Synthesis of 1,3-Thiazolidine-4-carboxylic Acid

The foundational step in this synthesis is the formation of the thiazolidine ring. This is achieved through the condensation reaction between the amino acid L-cysteine and formaldehyde. The reaction proceeds via nucleophilic attack of the thiol group of cysteine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization involving the amino group to form the stable five-membered heterocyclic ring.

Experimental Protocol: Synthesis of 1,3-Thiazolidine-4-carboxylic Acid[1]

Materials:

-

L-cysteine hydrochloride

-

Formaldehyde solution (37-40%)

-

Pyridine

-

Deionized water

-

Ethanol

Procedure:

-

In a 150 mL single-necked flask, dissolve 25.0 g (0.14 mol) of L-cysteine hydrochloride in 15 mL of water. Stir the solution at room temperature for 5 minutes until it becomes clear.

-

To the clear solution, add 16.1 mL (0.192 mol) of a 37-40% formaldehyde solution. Continue to stir the reaction mixture at room temperature for 8 hours.

-

After 8 hours, add 13 mL (0.16 mol) of 99% pyridine to the reaction mixture with stirring. A white solid will precipitate.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the white solid by vacuum filtration.

-

Recrystallize the crude product from a 1:1 (v/v) mixture of water and ethanol.

-

Dry the purified white, needle-like crystals of 1,3-thiazolidine-4-carboxylic acid under vacuum. A typical yield for this reaction is approximately 78%.[1]

Part 2: Amide Coupling for the Synthesis of N-butyl-1,3-thiazolidine-4-carboxamide

The formation of the amide bond between 1,3-thiazolidine-4-carboxylic acid and n-butylamine is the pivotal step in this synthesis. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, a coupling agent is employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are widely used for this purpose. The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide bond, releasing a urea byproduct. To enhance the efficiency of the reaction and minimize side reactions, such as the formation of an unreactive N-acylurea, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.

Caption: Mechanism of carbodiimide-mediated amide bond formation with HOBt.

Experimental Protocol: Synthesis of N-butyl-1,3-thiazolidine-4-carboxamide

This protocol is adapted from established procedures for the synthesis of related thiazolidine carboxamides.[2]

Materials:

-

1,3-Thiazolidine-4-carboxylic acid

-

n-Butylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.33 g (10 mmol) of 1,3-thiazolidine-4-carboxylic acid in 50 mL of anhydrous dichloromethane (DCM).

-

To this solution, add 1.5 g (11 mmol) of 1-hydroxybenzotriazole (HOBt) and 2.1 g (11 mmol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1.0 mL (10 mmol) of n-butylamine to the reaction mixture, followed by the dropwise addition of 2.1 mL (12 mmol) of N,N-diisopropylethylamine (DIPEA).

-

Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, dilute the reaction mixture with 50 mL of DCM.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-butyl-1,3-thiazolidine-4-carboxamide.

Data Summary and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Key Characterization Data |

| 1,3-Thiazolidine-4-carboxylic Acid | C₄H₇NO₂S | 133.17 | ~78%[1] | ¹H NMR, ¹³C NMR, and MS data consistent with the structure. |

| N-butyl-1,3-thiazolidine-4-carboxamide | C₈H₁₆N₂OS | 188.29 | Variable, dependent on purification | ¹H NMR: signals corresponding to the thiazolidine ring protons and the butyl chain protons. IR: characteristic amide C=O stretch. MS: molecular ion peak corresponding to the product's mass. |

Conclusion

This technical guide has outlined a robust and well-documented synthetic route for the preparation of N-butyl-1,3-thiazolidine-4-carboxamide. By following the detailed protocols for the synthesis of the 1,3-thiazolidine-4-carboxylic acid precursor and the subsequent carbodiimide-mediated amide coupling, researchers can reliably access this valuable compound for further investigation in drug discovery and development programs. The provided mechanistic insights and procedural details are intended to empower scientists with the knowledge to not only replicate this synthesis but also to adapt and apply these methods to the preparation of other novel thiazolidine derivatives.

References

-

Gududuru, V., et al. (2005). Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. Bioorganic & Medicinal Chemistry Letters, 14(21), 5289-5293. Available at: [Link]

- CN102372680A. (2012). A kind of method for preparing thiazole-4-carboxylic acid.

-

Mohammed, M. A., Abid, D. S., & Sayyah, S. G. (2023). Preparation, Characterization And Biological Activity Of Some New Amides From Thiazolidine-4-carboxylic Acid. Journal of Kufa for Chemical Sciences, 2(7). Available at: [Link]

-

Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Available at: [Link]

-

Gududuru, V., et al. (2005). Synthesis and in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Journal of Medicinal Chemistry, 48(8), 2584-2588. Available at: [Link]

Sources

Thiazolidine Scaffold Applications in Drug Discovery: A Technical Guide

Executive Summary

The thiazolidine scaffold, particularly its 2,4-thiazolidinedione (TZD) derivative, represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored in metabolic disease therapeutics (glitazones), recent pharmacological pivots have expanded its utility into oncology, antimicrobial resistance, and neuroprotection. This guide provides a technical deep-dive into the structural activity relationships (SAR), synthetic methodologies, and mechanistic pathways defining the modern utility of thiazolidines.[1]

Chemical Fundamentals & Reactivity

The thiazolidine ring acts as a bioisostere for cyclopentane or oxazolidine rings but offers unique electronic properties due to the sulfur atom.

Structural Architecture

The core 2,4-thiazolidinedione system consists of a five-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and carbonyl groups at positions 2 and 4.[2][3]

-

Acidic Center (C-5): The methylene group at position 5 is flanked by a carbonyl and a sulfur atom, rendering these protons significantly acidic (

). This is the primary site for Knoevenagel condensation reactions. -

N-Alkylation Site (N-3): The nitrogen atom, while part of an imide-like system, can be alkylated to modulate lipophilicity and pharmacokinetic profiles.

Visualization: The Thiazolidine Core

The following diagram illustrates the numbering scheme and key reactive sites.

Caption: Numbering and reactivity map of the 2,4-thiazolidinedione scaffold. C5 is the primary site for arylidene introduction.

Therapeutic Mechanisms

The versatility of the TZD scaffold stems from its ability to adopt conformations that fit distinct binding pockets.

Metabolic Regulation (PPAR- Agonism)

The classic mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-

Mechanism:

-

Binding: TZD binds to the ligand-binding domain (LBD) of PPAR-

. -

Heterodimerization: Activated PPAR-

forms a heterodimer with the Retinoid X Receptor (RXR).[4] -

Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA.[4]

-

Outcome: Upregulation of insulin-sensitive genes (e.g., GLUT4, adiponectin).

Caption: Signal transduction pathway for TZD-mediated PPAR-gamma activation resulting in glycemic control.[2][4]

Oncology (Dual-Action)

Recent studies indicate that TZD derivatives exert anticancer effects via two distinct pathways:

-

PPAR-

Dependent: Induction of apoptosis and differentiation in liposarcoma and breast cancer cells. -

PPAR-

Independent: Inhibition of Bcl-2, induction of oxidative stress (ROS generation), and proteasomal degradation of cyclin D1.

Antimicrobial (Mur Ligase Inhibition)

Newer derivatives target the bacterial peptidoglycan biosynthesis pathway, specifically inhibiting Mur ligases (MurA-F), which are essential for bacterial cell wall formation and absent in mammalian cells.

Synthetic Strategies & Protocols

Core Synthesis Strategy

The most robust route to the TZD core is the cyclization of alpha-halo acids with thiourea.

-

Step 1 (Cyclization): Chloroacetic acid reacts with thiourea in water to form 2-iminothiazolidin-4-one.

-

Step 2 (Hydrolysis): Acidic hydrolysis converts the imine to a carbonyl, yielding 2,4-thiazolidinedione.

-

Step 3 (Functionalization): Knoevenagel condensation at C-5 with aromatic aldehydes introduces the lipophilic tail necessary for receptor binding.

Detailed Protocol: Synthesis of 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione

Rationale: This protocol demonstrates the C-5 functionalization, a critical step for generating biologically active libraries.

Materials:

-

2,4-Thiazolidinedione (1.17 g, 10 mmol)

-

4-Chlorobenzaldehyde (1.40 g, 10 mmol)

-

Piperidine (Catalytic amount, ~0.5 mL)

-

Ethanol (30 mL)

-

Glacial Acetic Acid (Catalytic amount)[6]

Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 2,4-thiazolidinedione and 4-chlorobenzaldehyde in ethanol.

-

Catalysis: Add piperidine and glacial acetic acid. The base (piperidine) abstracts the acidic proton at C-5, facilitating the nucleophilic attack on the aldehyde.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

-

Work-up: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 10 mL) and water (2 x 10 mL) to remove unreacted starting materials and catalyst.

-

Purification: Recrystallize from hot ethanol or DMF/Water mixture to yield pure crystals.

Validation Criteria:

-

Melting Point: Sharp range (e.g., 200–202°C).

-

NMR: Disappearance of the singlet at

4.0 ppm (C-5 protons of TZD) and appearance of a singlet olefinic proton at

Caption: Step-wise synthetic pathway from raw materials to functionalized drug candidate.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of TZD derivatives is highly sensitive to substitution patterns on the phenyl ring attached via the methylene bridge.

Table 1: Representative SAR Data for 5-Arylidene-TZD Derivatives (Anticancer & Antimicrobial) Note: Data represents aggregated trends from recent literature (2023-2025) for comparative purposes.

| Compound ID | R-Substituent (Para) | Electronic Effect | Lipophilicity (ClogP) | IC50 (MCF-7 Breast Cancer) | MIC (S. aureus) |

| TZD-1 | -H | Neutral | 1.8 | > 50 | > 100 |

| TZD-2 | -Cl | Electron Withdrawing | 2.4 | 12.5 | 12.5 |

| TZD-3 | -NO | Strong Withdrawing | 1.9 | 8.2 | 6.25 |

| TZD-4 | -OCH | Electron Donating | 1.9 | 25.0 | 50.0 |

| TZD-5 | -OH | H-Bond Donor | 1.2 | 18.0 | 25.0 |

Key Insights:

-

Electron Withdrawal: Substituents like -Cl and -NO

generally enhance potency. This is attributed to increased acidity of the N-H group (enhancing H-bonding in the receptor pocket) and improved lipophilic interactions. -

Lipophilicity: A ClogP range of 2.0–3.0 is often optimal for cell membrane permeability in antimicrobial applications.

-

Steric Bulk: Large bulky groups at the ortho position often decrease activity due to steric hindrance preventing the planar conformation required for DNA intercalation or receptor binding.

Challenges & Future Directions

While promising, the TZD scaffold faces hurdles that modern drug discovery must address:

-

Cardiovascular Toxicity: First-generation glitazones (e.g., Rosiglitazone) were associated with fluid retention and heart failure.

-

Solution: Design of "Partial PPAR-

Agonists" (SPPARMs) that decouple insulin sensitization from adipogenesis and fluid retention.

-

-

Hepatotoxicity: Linked to specific metabolic byproducts (quinone methides).

-

Solution: Blocking metabolic "soft spots" on the aromatic ring with fluorine or stable alkyl groups.

-

-

Bioavailability: Many arylidene derivatives suffer from poor aqueous solubility.

-

Solution: Formulation with cyclodextrins or synthesis of salt forms (e.g., sodium salts at the N-3 position).

-

References

-

Basak, S., et al. (2024).[7] "Thiazolidinedione an Auspicious Scaffold as PPAR-γ Agonist: its Possible Mechanism to Manoeuvre against Insulin Resistant Diabetes Mellitus."[7] European Journal of Medicinal Chemistry Reports. [7]

-

Kumar, H., et al. (2019).[8] "Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review." Mini Reviews in Medicinal Chemistry.

-

BenchChem. (2025).[4] "The Thiazolidinedione Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development." BenchChem Technical Library.

-

Parveen, S., et al. (2023).[9] "Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids." Synthetic Communications.

-

Trotsko, N., et al. (2022). "Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation." Molecules.

Sources

- 1. Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Computational Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One moment, please... [isfcppharmaspire.com]

- 7. mail.oarjbp.com [mail.oarjbp.com]

- 8. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Comprehensive Safety and Physicochemical Profiling of N-butyl-1,3-thiazolidine-4-carboxamide: A Technical Guide for Drug Development

Executive Summary

N-butyl-1,3-thiazolidine-4-carboxamide (typically supplied as a hydrochloride salt, CAS: 1251923-14-4) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Due to the inherent reactivity of the 1,3-thiazolidine ring system, handling this compound requires a deep understanding of its physicochemical stability and toxicological profile.

This whitepaper provides an authoritative analysis of the compound's Safety Data Sheet (SDS), moving beyond standard hazard statements to explain the underlying chemical mechanisms that dictate its safety protocols. By understanding the causality behind its reactivity, researchers can implement self-validating workflows that ensure both personnel safety and experimental integrity.

Physicochemical Profiling & Structural Analysis

The physical and chemical properties of N-butyl-1,3-thiazolidine-4-carboxamide dictate its behavior in both biological assays and environmental exposure scenarios. The compound features a saturated five-membered ring containing nitrogen and sulfur, which is highly sensitive to pH shifts and aqueous environments[1].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride |

| CAS Number | 1251923-14-4 |

| Molecular Formula | C₈H₁₇ClN₂OS |

| Molecular Weight | 224.75 g/mol |

| SMILES (Free Base) | CCCCNC(=O)C1CSCN1 |

| InChIKey | YZOKOLRCMJYJFW-UHFFFAOYSA-N |

| Physical Form | Solid / Powder |

| Storage Temperature | Room Temperature (Desiccated) or 4°C for long-term stability |

Data aggregated from PubChemLite and primary supplier specifications[1][2].

Mechanistic Toxicological Assessment (SDS Core)

Standard safety data sheets classify this compound under three primary Global Harmonized System (GHS) hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The Causality of Irritation: Ring-Opening Hydrolysis

To understand why these hazards exist, we must examine the fundamental reactivity of the 1,3-thiazolidine ring. In aqueous environments—such as the mucosal membranes of the respiratory tract, the surface of the eye, or the moisture on human skin—the thiazolidine ring is susceptible to hydrolysis[3].

The reaction involves a rate-determining ring opening. The nitrogen atom is protonated (facilitated by the compound already being a hydrochloride salt), leading to the formation of a highly reactive iminium ion intermediate. Subsequent attack by water cleaves the ring, releasing reactive aldehydes and aminothiols[3][4]. These electrophilic and nucleophilic byproducts can covalently bind to epidermal and mucosal proteins (alkylation and cross-linking), triggering the inflammatory cascade responsible for the H315, H319, and H335 classifications.

Pathophysiological mechanism of 1,3-thiazolidine ring-opening and tissue irritation.

Handling, Mitigation, and Experimental Workflows

To ensure scientific integrity and personnel safety, laboratory workflows must be designed to preemptively neutralize the compound's failure modes (specifically, premature hydrolysis and aerosolization). The following self-validating protocols are engineered to maintain the structural integrity of the compound while mitigating exposure risks[1][5].

Protocol A: Anhydrous Reconstitution for In Vitro Assays

This protocol ensures the compound remains stable prior to introduction into biological systems.

-

Thermal Equilibration: Remove the sealed vial from cold storage (4°C) and place it in a desiccator at room temperature for 30 minutes before opening.

-

Causality: The hydrochloride salt is hygroscopic. Opening a cold vial causes immediate condensation of atmospheric moisture, initiating micro-hydrolysis and degrading the batch before the experiment begins.

-

-

Primary Dissolution: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity) to create a high-concentration stock solution (e.g., 10 mM).

-

Causality: DMSO is an aprotic solvent. It stabilizes the thiazolidine ring by preventing the protonation-dependent iminium ion formation that occurs in protic solvents (like water or ethanol).

-

-

Aliquoting and Storage: Divide the stock into single-use aliquots and store at -20°C under an inert argon atmosphere.

-

Causality: Eliminates freeze-thaw cycles, which introduce micro-condensation and subsequent degradation.

-

-

Just-in-Time Aqueous Dilution: Dilute the DMSO stock into the final aqueous assay buffer immediately (< 5 minutes) before administration to the biological model.

-

Causality: Minimizes the time the compound spends in an aqueous state, ensuring the biological target interacts with the intact thiazolidine ring rather than its degradation byproducts.

-

Protocol B: Spill Decontamination and Exposure Mitigation

In the event of a spill or accidental exposure, standard cleanup procedures must be modified to account for the compound's acidity and reactivity.

-